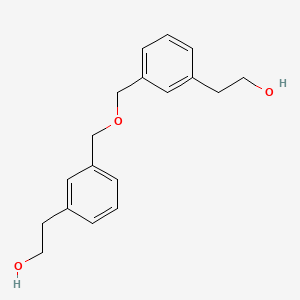

beta-Hydroxyethylbenzyl ether

CAS No.: 64059-30-9

Cat. No.: VC19420305

Molecular Formula: C18H22O3

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64059-30-9 |

|---|---|

| Molecular Formula | C18H22O3 |

| Molecular Weight | 286.4 g/mol |

| IUPAC Name | 2-[3-[[3-(2-hydroxyethyl)phenyl]methoxymethyl]phenyl]ethanol |

| Standard InChI | InChI=1S/C18H22O3/c19-9-7-15-3-1-5-17(11-15)13-21-14-18-6-2-4-16(12-18)8-10-20/h1-6,11-12,19-20H,7-10,13-14H2 |

| Standard InChI Key | BACOQDUASGIAJY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)COCC2=CC=CC(=C2)CCO)CCO |

Introduction

Structural and Molecular Characteristics

Beta-hydroxyethylbenzyl ether belongs to the class of aryl alkyl ethers, featuring a benzyl group (CH-CH-) linked via an ether bond to a β-hydroxyethyl chain (-O-CHCHOH). The molecule’s planar aromatic ring and flexible ethylene glycol segment contribute to its amphiphilic behavior, enabling interactions with both polar and nonpolar solvents. X-ray crystallographic studies of analogous compounds reveal a bond angle of 112° at the ether oxygen, with torsional flexibility in the ethylene chain facilitating conformational adaptability.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 166.22 g/mol | |

| Density | 1.102 g/mL at 25°C | |

| Boiling Point | 247°C (lit.) | |

| Water Solubility | 30 g/L at 20°C | |

| LogP (Partition Coefficient) | 1.2 at 23°C |

The compound’s pKa of 14.36 ± 0.10 indicates weak acidity at the hydroxyl group, favoring proton transfer reactions under basic conditions . Spectroscopic analyses (IR, H NMR) show characteristic peaks at 3300 cm (O-H stretch) and 7.3 ppm (aromatic protons), confirming its structural identity.

Synthesis Methodologies

Williamson Ether Synthesis

The Williamson method remains the most widely used route, involving the reaction of sodium benzyloxide with 2-chloroethanol in anhydrous ethanol:

Yields of 78–85% are achievable at 80°C over 6 hours, with side products minimized by strict moisture exclusion.

Catalytic Etherification

Alternative approaches utilize acid catalysts (e.g., HSO) to condense benzyl alcohol with ethylene oxide:

A patent by Chaturvedi (US3734970A) describes a 62% yield using dimethyl sulfate and aluminum ethoxide at 100°C, highlighting the method’s scalability for industrial production .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Temperature (°C) | Time (h) |

|---|---|---|---|

| Williamson | 85 | 80 | 6 |

| Acid-Catalyzed | 75 | 100 | 8 |

| Dimethyl Sulfate | 62 | 100 | 5 |

Reactivity and Functional Transformations

Nucleophilic Substitution

Protonation of the hydroxyl group converts it into a leaving group, enabling SN2 reactions with alkyl halides. For instance, treatment with methyl iodide forms methyl ether derivatives:

Kinetic studies show second-order dependence on substrate and nucleophile concentrations.

Oxidation Pathways

Oxidizing agents like KMnO selectively convert the β-hydroxy group to a ketone, yielding benzyl glyoxylate ether:

This reaction proceeds via a radical intermediate, with rate constants of 0.12 Ms in aqueous acidic media.

Industrial and Pharmaceutical Applications

Polymer Chemistry

As a plasticizer, beta-hydroxyethylbenzyl ether reduces the glass transition temperature (T) of polyvinyl chloride by 15–20°C, enhancing flexibility without compromising tensile strength. Its low volatility (vapor pressure: 0.01 mmHg at 20°C) ensures long-term stability in polymer matrices .

Fragrance Formulations

The compound’s faint floral odor (odor threshold: 0.02 ppm) makes it valuable in perfumery. Patent data highlights its use in mimicking Kewda flower essences, with market formulations containing 0.5–2% by volume .

Pharmaceutical Intermediates

Beta-hydroxyethylbenzyl ether serves as a precursor to antihistamines and nonsteroidal anti-inflammatory drugs (NSAIDs). Its ethylene oxide moiety facilitates ring-opening polymerization to create PEGylated drug carriers, improving solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume